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molecular formula C10H15ClN2S B8627404 4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol CAS No. 95476-13-4

4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol

Cat. No. B8627404
M. Wt: 230.76 g/mol
InChI Key: IDWNPUUDIGVZSD-UHFFFAOYSA-N
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Patent
US04490292

Procedure details

After removal of the solvent under reduced pressure, the residue was dissolved in ethylacetate, and the solution was washed with aqueous sodium hydroxide. The ethylacetate extract was acidified with dilute hydrochloric acid and the aqueous layer was neutralized with saturated aqueous sodium bicarbonate and then the resulting oily substance was extracted with ethylacetate. The extract was washed with water, dried (Na2SO4) and evaporated to give 5-chloro-3-(2-dimethylaminoethyl)-2-benzothiazolinone (74.5 g) as prisms. m.p. 62.5-65.5° C. 5-Chloro-3-(2-dimethylaminoethyl)-2-benzothiazolinone (74.5 g) was added to a mixture of water (110 ml), ethanol (350 ml) and potassium hydroide (75.0 g). The solution was refluxed with stirring for two hours. After removal of the solvent under reduced pressure, the residual oil was dissolved in water, then the aqueous solution was washed with ether. The aqueous layer was washed and neutralized with 2N-acetic acid with weak stirring. The resulting light yellow precipitates were collected on a filter, washed with water and air-dried to give 4-chloro-2-(2 -dimethylaminoethylamino)-thiophenol (52.9 g) as prisms. m.p. 126-130° C.
Name
5-Chloro-3-(2-dimethylaminoethyl)-2-benzothiazolinone
Quantity
74.5 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9]C(=O)[N:7]([CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])[C:6]=2[CH:16]=1.O.[K]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([SH:9])=[C:6]([NH:7][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])[CH:16]=1 |^1:17|

Inputs

Step One
Name
5-Chloro-3-(2-dimethylaminoethyl)-2-benzothiazolinone
Quantity
74.5 g
Type
reactant
Smiles
ClC=1C=CC2=C(N(C(S2)=O)CCN(C)C)C1
Name
Quantity
110 mL
Type
reactant
Smiles
O
Name
Quantity
75 g
Type
reactant
Smiles
[K]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in water
WASH
Type
WASH
Details
the aqueous solution was washed with ether
WASH
Type
WASH
Details
The aqueous layer was washed
CUSTOM
Type
CUSTOM
Details
The resulting light yellow precipitates
CUSTOM
Type
CUSTOM
Details
were collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)S)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 52.9 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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